molecular formula C9H9BN2O3 B591688 (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid CAS No. 1056636-11-3

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B591688
CAS No.: 1056636-11-3
M. Wt: 203.992
InChI Key: XHRYRSBKDZTAEB-UHFFFAOYSA-N
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Description

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid (CAS: 1056636-11-3) is a boronic acid derivative featuring a cyanomethyl carbamoyl substituent at the para position of the phenyl ring. Its molecular formula is C₉H₈BN₂O₃, with a molecular weight of 209.99 g/mol.

Properties

IUPAC Name

[4-(cyanomethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRYRSBKDZTAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056636-11-3
Record name 4-(cyanomethyl-carbamoyl)phenyl-boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and cyanomethyl isocyanate.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzonitrile with cyanomethyl isocyanate to form an intermediate compound.

    Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the molecule.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Boronic acids are known to inhibit proteases and other enzymes, making them useful in the development of enzyme inhibitors.

Industry

In materials science, this compound is used in the development of sensors and other functional materials. Its ability to form reversible covalent bonds with diols is exploited in the design of responsive materials.

Mechanism of Action

The mechanism by which (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a building block in organic synthesis and its potential as an enzyme inhibitor.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes by binding to their active sites.

    Receptors: It can interact with biological receptors through its boronic acid moiety.

Comparison with Similar Compounds

Structural analogs of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid vary in substituents on the carbamoyl group, phenyl ring position, and functional groups. Key differences influence reactivity, solubility, and biological activity.

Structural and Functional Group Comparisons

Table 1: Key Analogs and Their Properties
Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Properties Reference
This compound (1056636-11-3) Cyanomethyl 209.99 High reactivity in cross-coupling; moderate solubility due to polar cyanomethyl group.
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (860173-33-7) Cyclopropyl 217.04 Increased steric hindrance; lower solubility in aqueous media.
(4-(Benzylcarbamoyl)phenyl)boronic acid (252663-47-1) Benzyl 269.11 Enhanced lipophilicity; prone to precipitation in culture media (e.g., RPMI).
{4-[Methoxy(methyl)carbamoyl]phenyl}boronic acid (179055-26-6) Methoxy-methyl 209.01 Improved metabolic stability; used in kinase inhibitor design.
[3-[(4-Cyanophenyl)carbamoyl]phenyl]boronic acid (850567-36-1) Cyanophenyl (meta position) 266.06 Altered spatial orientation; demonstrated antifungal activity in silico.

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility: The target compound’s cyanomethyl group lowers LogP (predicted ~1.2) compared to benzyl-substituted analogs (LogP ~2.5), enhancing aqueous solubility . Morpholine-containing analogs (e.g., 913835-45-7) exhibit balanced lipid-water solubility but require structural optimization for blood-brain barrier penetration .
  • Thermodynamic Stability: Methoxy-methyl and cyanomethyl substituents improve thermal stability, as evidenced by NMR and mass spectrometry data .

Biological Activity

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H12BNO3, featuring a phenyl ring substituted with a cyanomethyl and carbamoyl group, along with a boronic acid moiety. The presence of the boron atom is crucial for its interaction with biological molecules, particularly enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This property allows them to inhibit proteases and other enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound can influence cellular signaling pathways by interacting with proteins involved in signal transduction, potentially affecting processes such as cell proliferation and apoptosis.
  • Gene Expression Regulation : By modulating the activity of transcription factors or other regulatory proteins, this compound may alter gene expression patterns in various cell types.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Enzyme InhibitionInhibits proteasomal activity
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine production in inflammatory models
Antibacterial ActivityExhibits moderate antibacterial properties

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may be beneficial in treating chronic inflammatory diseases .
  • Antibacterial Properties : Research demonstrated that this compound exhibited moderate antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations reached within 1–2 hours post-administration. Toxicology studies have shown that at therapeutic doses, the compound exhibits a good safety profile with minimal adverse effects observed in animal models.

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